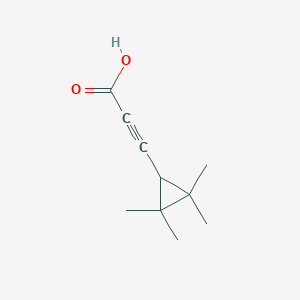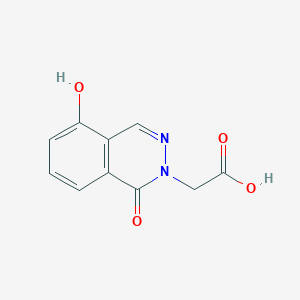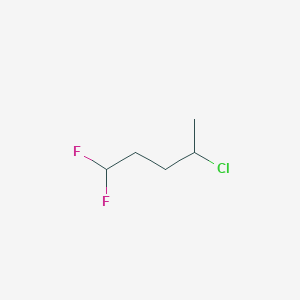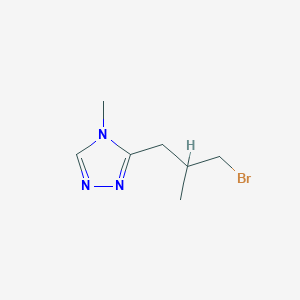
3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted propyl group and a methyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2-methylpropene, which is a key intermediate.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.
Substitution Reaction: The final step involves the substitution of the bromo group with the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Typical conditions involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxidized or reduced derivatives, and complex heterocyclic compounds.
科学研究应用
3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo-substituted propyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.
相似化合物的比较
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole.
4-Methyl-4H-1,2,4-triazole: A simpler triazole compound without the bromo-substituted propyl group.
3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a bromo-substituted propyl group and a methyl group on the triazole ring. This specific substitution pattern may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H12BrN3 |
|---|---|
分子量 |
218.09 g/mol |
IUPAC 名称 |
3-(3-bromo-2-methylpropyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12BrN3/c1-6(4-8)3-7-10-9-5-11(7)2/h5-6H,3-4H2,1-2H3 |
InChI 键 |
HNQSIBNWFWJBPT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NN=CN1C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


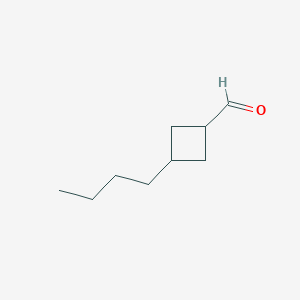
![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)


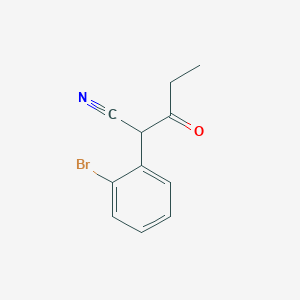
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)


